N-(1H-indazol-5-yl)-4-methoxybenzamide
Overview
Description
N-(1H-indazol-5-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C15H13N3O2 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
The exact mass of the compound N-1H-indazol-5-yl-4-methoxybenzamide is 267.100776666 g/mol and the complexity rating of the compound is 342. The solubility of this chemical has been described as 1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Antifungal Properties
Antibacterial and Antifungal Screening : Compounds related to N-1H-indazol-5-yl-4-methoxybenzamide have been investigated for their potential in treating microbial diseases, particularly bacterial and fungal infections. A study by Desai et al. (2013) focused on the synthesis and screening of such compounds, highlighting their effectiveness against both Gram-positive and Gram-negative bacteria, as well as several strains of fungi (Desai, Rajpara, & Joshi, 2013).
Novel Antibacterial Agents : Research by Bi et al. (2018) identified 3-Methoxybenzamide (3-MBA) derivatives, closely related to N-1H-indazol-5-yl-4-methoxybenzamide, as new and potent antibacterial agents targeting the bacterial cell division protein FtsZ (Bi, Ji, Venter, Liu, Semple, & Ma, 2018).
Synthesis and Antifungal Activity : A study by Raffa et al. (2002) explored the antifungal activity of N-(1-Phenyl-4-carbetoxypyrazol-5-yl)-, N-(indazol-3-yl)- and N-(indazol-5-yl)-2-iodobenzamides, revealing significant activities toward certain phytopathogenic fungal strains (Raffa, Daidone, Plescia, Schillaci, Maggio, & Torta, 2002).
Drug Discovery and Chemical Synthesis
Catalytic Annulation in Chemical Synthesis : Xiong et al. (2018) developed a catalytic annulation process involving N-methoxybenzamide, which is structurally similar to N-1H-indazol-5-yl-4-methoxybenzamide. This process is significant in the synthesis of various chemical compounds (Xiong, Xu, Sun, & Cheng, 2018).
Rhodium-Catalyzed Chemodivergent Annulations : Another study by Xu, Zheng, Yang, & Li (2018) highlights the use of Rhodium-catalyzed C-H activation in chemical synthesis, utilizing compounds structurally similar to N-1H-indazol-5-yl-4-methoxybenzamide (Xu, Zheng, Yang, & Li, 2018).
Synthesis of Indazole Derivatives : The synthesis of 1H-Indazoles from Imidates and Nitrosobenzenes, as explored by Wang & Li (2016), is another chemical process where compounds related to N-1H-indazol-5-yl-4-methoxybenzamide play a key role (Wang & Li, 2016).
Future Directions
Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions . This suggests that “N-1H-indazol-5-yl-4-methoxybenzamide” could potentially be a subject of future research in drug discovery and development.
Mechanism of Action
Target of Action
N-(1H-indazol-5-yl)-4-methoxybenzamide, also known as N-1H-indazol-5-yl-4-methoxybenzamide, primarily targets the TGF-beta receptor type-1 . This receptor plays a crucial role in cellular processes such as cell growth, cell differentiation, apoptosis, and cellular homeostasis .
Mode of Action
It is known that indazole derivatives can act as potent inhibitors of certain enzymes . For instance, some indazole derivatives have been found to inhibit histone deacetylases (HDACs), which are involved in the regulation of gene expression .
Biochemical Pathways
Given its potential role as an hdac inhibitor, it may affect the acetylation state of histones, thereby influencing gene expression . This could have downstream effects on various cellular processes, including cell growth and differentiation .
Pharmacokinetics
It’s worth noting that the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
If it acts as an hdac inhibitor, it could potentially alter gene expression and affect various cellular processes . For instance, HDAC inhibitors have been shown to have anti-inflammatory, neuroprotective, and anticancer effects .
Properties
IUPAC Name |
N-(1H-indazol-5-yl)-4-methoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-20-13-5-2-10(3-6-13)15(19)17-12-4-7-14-11(8-12)9-16-18-14/h2-9H,1H3,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGNZVQXPSOUML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201289770 | |
Record name | N-1H-Indazol-5-yl-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201289770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201969 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
710329-45-6 | |
Record name | N-1H-Indazol-5-yl-4-methoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=710329-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-1H-Indazol-5-yl-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201289770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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